molecular formula C₂₃H₂₈Cl₂F₂N₂O₃ B560623 {4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride CAS No. 607736-84-5

{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride

Cat. No. B560623
CAS RN: 607736-84-5
M. Wt: 489.38
InChI Key: KAQMKGKFTBFMGE-SEPHDYHBSA-N
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Description

The compound seems to be a complex organic molecule with a piperazine core, which is a common feature in many pharmaceuticals . Piperazine derivatives have been used in the synthesis of a variety of biologically active molecules .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229) have been synthesized from the class of benzhydryl piperazine analogs .

Scientific Research Applications

Additionally, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a cerebral vasodilator and related compounds, were synthesized to confirm the proposed structures of the metabolites. The structures of the metabolites in rats were identified by synthesis of the authentic compounds (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Moreover, Benzyl-14C-1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (14C-KB-2796), was synthesized for investigating the metabolic fate. The overall radiochemical yield from 14C-barium carbonate was 39%, with a specific activity of 1,816.7 MBq/mmol and a radiochemical purity of 99% (Satomi, Kawashima, & Awata, 1988).

properties

IUPAC Name

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQMKGKFTBFMGE-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride

CAS RN

607736-84-5
Record name 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUN-1334H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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